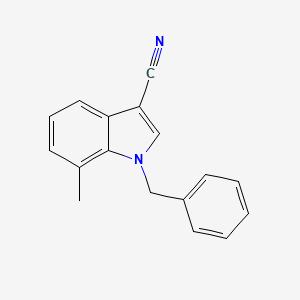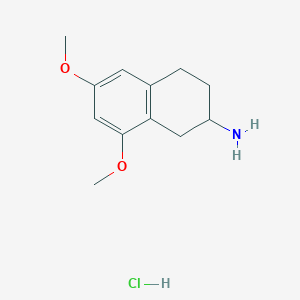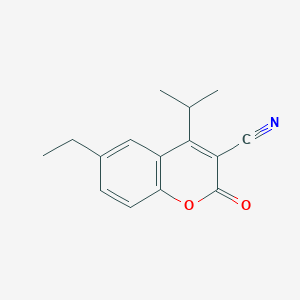
1-Benzyl-7-methyl-1H-indole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-7-methyl-1H-indole-3-carbonitrile is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative can then be further modified to introduce the benzyl and methyl groups.
Industrial Production Methods
Industrial production of indole derivatives often involves multicomponent reactions (MCRs) due to their efficiency and sustainability. MCRs allow for the combination of multiple starting materials in a single reaction vessel, reducing the need for intermediate purification and minimizing waste . This method is operationally friendly, time- and cost-effective, and complies with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-7-methyl-1H-indole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, reduction can produce amines, and substitution can introduce various functional groups onto the indole ring .
Scientific Research Applications
1-Benzyl-7-methyl-1H-indole-3-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-7-methyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes and receptors in the body, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for the synthesis of biologically active structures.
1-Benzyl-1H-indole-3-carbonitrile: Similar structure but lacks the methyl group at the 7-position.
7-Methyl-1H-indole-3-carbonitrile: Similar structure but lacks the benzyl group at the 1-position.
Uniqueness
1-Benzyl-7-methyl-1H-indole-3-carbonitrile is unique due to the presence of both benzyl and methyl groups, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H14N2 |
|---|---|
Molecular Weight |
246.31 g/mol |
IUPAC Name |
1-benzyl-7-methylindole-3-carbonitrile |
InChI |
InChI=1S/C17H14N2/c1-13-6-5-9-16-15(10-18)12-19(17(13)16)11-14-7-3-2-4-8-14/h2-9,12H,11H2,1H3 |
InChI Key |
LLSHCSIOFNGWCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2CC3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-8-chloro-6-methylimidazo[1,5-a]pyrazine](/img/structure/B11866843.png)











![Ethyl 2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate](/img/structure/B11866921.png)
